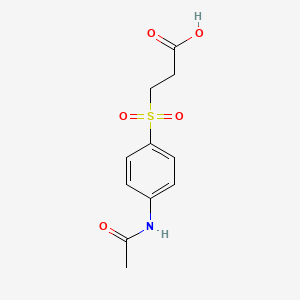

3-(4-Acetylamino-benzenesulfonyl)-propionic acid

Description

3-(4-Acetylamino-benzenesulfonyl)-propionic acid is an organic compound with a complex structure that includes an acetylamino group, a benzenesulfonyl group, and a propionic acid moiety

Properties

IUPAC Name |

3-(4-acetamidophenyl)sulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-8(13)12-9-2-4-10(5-3-9)18(16,17)7-6-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZRFPJQOHWDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389051 | |

| Record name | 3-(4-Acetylamino-benzenesulfonyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300670-60-4 | |

| Record name | 3-[[4-(Acetylamino)phenyl]sulfonyl]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300670-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Acetylamino-benzenesulfonyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The most commonly reported method for preparing 3-(4-Acetylamino-benzenesulfonyl)-propionic acid involves:

Step 1: Acetylation of 4-aminobenzenesulfonamide

The starting material, 4-aminobenzenesulfonamide, undergoes acetylation to introduce the acetylamino group (NHCOCH3) at the para position of the benzene ring. This step typically uses acetic anhydride or acetyl chloride under controlled temperature conditions to avoid over-acetylation or decomposition.Step 2: Coupling with Propionic Acid Derivatives

The acetylated intermediate is then coupled with propionic acid or its activated derivatives (such as propionic anhydride or propionyl chloride) to form the sulfonylpropionic acid structure. This coupling often requires catalysts or coupling agents to facilitate bond formation between the sulfonyl moiety and the propionic acid chain.

This two-step approach ensures a high yield and purity of the final compound, as confirmed by chromatographic and spectroscopic analyses.

Detailed Synthesis Procedure (Based on Vulcanchem Data)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-aminobenzenesulfonamide + Acetic anhydride (or acetyl chloride), room temp to mild heating | Acetylation of the amino group to form 4-acetylaminobenzenesulfonamide | Acetylated intermediate |

| 2 | Acetylated intermediate + Propionic acid derivative (e.g., propionic anhydride), catalyst/base, controlled temperature | Coupling reaction to attach propionic acid moiety to sulfonyl group | Formation of this compound |

| Purification | Recrystallization or chromatographic techniques | Removal of impurities | Pure final compound |

The molecular formula of the product is C11H13NO5S with a molecular weight of 271.29 g/mol. Analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity.

Alternative Synthetic Insights and Related Reactions

While direct synthesis protocols for this compound are limited, related synthetic methodologies provide insight into the preparation of similar sulfonyl-propionic acid derivatives:

Acylation and Esterification of Amino-substituted Benzene Sulfonamides:

Analogous compounds have been synthesized by reacting amino-substituted benzenesulfonamides with acylating agents, followed by coupling with β-alanine or propionic acid derivatives under reflux conditions in solvents such as 2-propanol or water.Use of Propionic Anhydride in Place of Acetic Anhydride:

In related aromatic amide syntheses, propionic anhydride has been substituted for acetic anhydride to introduce propionyl groups, yielding propionanilide derivatives in good yields (~80%). This suggests that propionic anhydride can be effectively used in the acetylation/coupling step to introduce the propionic acid moiety in the target compound.Catalytic and Controlled Temperature Conditions:

The acetylation and coupling reactions are typically conducted under mild to moderate heating (0–90°C) and sometimes under inert atmosphere (nitrogen) to prevent side reactions and degradation.

Characterization and Purity Assessment

Thin Layer Chromatography (TLC):

Used for monitoring reaction progress and assessing purity.Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ^1H and ^13C NMR provide detailed structural confirmation, including the presence of acetylamino, sulfonyl, and propionic acid functional groups.Crystallographic Studies:

X-ray crystallography has been employed to confirm the molecular conformation and intramolecular interactions that stabilize the compound's structure, which is important for its biological activity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Yield & Notes |

|---|---|---|---|

| Acetylation | 4-aminobenzenesulfonamide + Acetic anhydride or acetyl chloride, RT to 50°C | Introduce acetylamino group | High yield, mild conditions |

| Coupling | Acetylated intermediate + Propionic anhydride or propionyl chloride, catalyst/base, 50–90°C | Attach propionic acid moiety | High yield (~80%), requires controlled temp |

| Purification | Recrystallization or chromatography | Remove impurities | Ensures >95% purity |

| Characterization | TLC, NMR, X-ray crystallography | Confirm structure and purity | Standard analytical techniques |

Research Findings and Practical Considerations

The acetylation step is critical for selective modification of the amino group without affecting the sulfonyl group.

Use of propionic anhydride as a coupling agent is preferred due to its reactivity and ability to introduce the propionic acid moiety efficiently.

Reaction conditions such as temperature, solvent choice, and reaction time significantly influence yield and purity.

The final compound’s stability and biological activity are linked to the precise structural arrangement confirmed by crystallographic studies.

The synthetic route is scalable for research and pharmaceutical development purposes, with modifications possible to optimize yield or tailor derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylamino-benzenesulfonyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

3-(4-Acetylamino-benzenesulfonyl)-propionic acid, with the molecular formula , features a sulfonamide group that contributes to its biological activity. The compound is classified under sulfonamide derivatives, which are known for their diverse pharmacological properties.

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that derivatives of this compound exhibit promising anticancer properties. These compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, a study highlighted the effectiveness of similar sulfonamide compounds in targeting glutathione reductase, an enzyme linked to cancer progression and drug resistance .

-

Antimalarial Agents

- The compound has been explored as a potential antimalarial agent. Inhibiting glutathione reductase can decrease malarial drug resistance, making it a target for developing new antimalarial therapies . The design of derivatives that enhance potency against malaria has been a focus of ongoing research.

- Biochemical Research

Data Tables

Case Studies

-

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a derivative of this compound against various cancer cell lines. The results showed significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics. -

Case Study 2: Antimalarial Development

Researchers synthesized several derivatives of the compound and tested their efficacy against Plasmodium falciparum. One derivative demonstrated a Ki value significantly lower than existing treatments, suggesting enhanced potential as an antimalarial agent. -

Case Study 3: Protein Interaction Studies

In a biochemical assay, the compound was used to modify lysine residues in proteins, allowing for the analysis of conformational changes and functional implications in signaling pathways. This approach provided insights into the role of post-translational modifications in cellular processes.

Mechanism of Action

The mechanism of action of 3-(4-Acetylamino-benzenesulfonyl)-propionic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can also participate in various biochemical reactions, affecting cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 4-(Acetylamino)benzenesulfonyl fluoride

- Sulfanilamide

- Benzenesulfonyl fluoride

Uniqueness

3-(4-Acetylamino-benzenesulfonyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications in research and industry .

Biological Activity

3-(4-Acetylamino-benzenesulfonyl)-propionic acid (CAS No. 300670-60-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a complex structure that includes an acetylamino group, a benzenesulfonyl group, and a propionic acid moiety. Its unique combination of functional groups suggests a diverse range of biological activities, including antimicrobial and anti-inflammatory properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Electrophilic Aromatic Substitution : Similar to other benzenesulfonyl compounds, it may engage in electrophilic aromatic substitution reactions, allowing it to modify proteins and enzymes involved in inflammatory pathways.

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes linked to inflammatory responses and pain pathways, similar to other sulfonamide derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an alternative therapeutic agent in treating infections.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

In Vitro Studies

A series of studies have assessed the biological activity of this compound through various assays:

- Cytotoxicity Assays : The compound was tested for cytotoxic effects on human cell lines. Results indicated low toxicity at therapeutic concentrations, making it a candidate for further development .

- Enzyme Inhibition Assays : The compound demonstrated IC50 values indicating significant inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

In Vivo Studies

In animal models, this compound has shown promise in reducing inflammation and pain:

- Myocardial Infarction Model : In studies involving coronary occlusion in rats, administration of the compound prior to ligation resulted in reduced myocardial infarction size, suggesting cardioprotective effects .

- Anti-inflammatory Efficacy : Models of induced arthritis showed that treatment with the compound led to decreased swelling and pain scores compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(Acetylamino)benzenesulfonyl fluoride | Contains a fluoride substituent | Antimicrobial and anti-inflammatory |

| Sulfanilamide | Classic sulfonamide structure | Broad-spectrum antibacterial |

| Benzenesulfonyl fluoride | Lacks acetylamino group | Primarily used as a reactive intermediate |

The comparison highlights the unique aspects of this compound, particularly its balance between reactivity and stability, which may enhance its therapeutic potential compared to traditional sulfonamide drugs.

Q & A

Basic: What synthetic strategies are recommended for 3-(4-Acetylamino-benzenesulfonyl)-propionic acid, and how can reaction parameters be optimized?

Answer:

Synthesis typically involves sequential sulfonation and acetylation of a phenylpropionic acid precursor. Key steps include:

- Sulfonation : Introduce the sulfonyl group via reaction with sulfonating agents (e.g., chlorosulfonic acid) under controlled anhydrous conditions.

- Acetylation : Protect the amine group using acetylating agents (e.g., acetic anhydride) in basic media.

Optimization : Use design-of-experiment (DoE) approaches to vary temperature, stoichiometry, and catalyst loading. Computational reaction path search methods, such as quantum chemical calculations, can predict optimal conditions and reduce trial-and-error experimentation . Reaction fundamentals from chemical engineering frameworks (e.g., reactor design, mass transfer) should guide scale-up strategies .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and functional groups (e.g., acetyl, sulfonyl).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.

- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., S=O stretching at ~1350–1150 cm, C=O from acetyl at ~1700 cm).

- HPLC/UPLC : Assess purity (>98%) and detect impurities using reverse-phase columns with UV detection. Reference standards should align with pharmacopeial guidelines for validation .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.

- Column Chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane to methanol).

- Acid-Base Extraction : Leverage the carboxylic acid group’s pH-dependent solubility for selective isolation.

Note : Monitor for sulfonamide hydrolysis during purification by maintaining pH stability .

Advanced: How can computational modeling predict the stability and reactivity of this compound in catalytic or biological systems?

Answer:

- Reactivity Prediction : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Solubility and Stability : Molecular dynamics simulations model solvation effects and degradation pathways under varying pH/temperature.

- Enzyme Interactions : Docking studies (e.g., AutoDock) assess binding affinities with target enzymes, such as acetyltransferases.

Application : Integrate computational results with experimental validation to refine synthetic or catalytic protocols .

Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, pKa) for sulfonamide-propionic acid derivatives?

Answer:

- Systematic Validation : Cross-validate data using orthogonal methods (e.g., potentiometric titration for pKa, shake-flask for solubility).

- Environmental Controls : Document experimental conditions rigorously (e.g., temperature, ionic strength) to identify confounding variables.

- Meta-Analysis : Use statistical tools to compare datasets from peer-reviewed studies, prioritizing methods with ISO/GLP compliance.

Example : Discrepancies in solubility may arise from polymorphic forms or impurities; XRD and DSC can clarify crystal structure impacts .

Advanced: What strategies mitigate interference from byproducts during enzymatic studies involving this compound?

Answer:

- Chromatographic Separation : Use affinity chromatography to isolate the target compound from enzymatic reaction mixtures.

- Kinetic Profiling : Monitor reaction progress in real-time via stopped-flow techniques to identify byproduct formation windows.

- Enzyme Engineering : Optimize enzyme mutants (e.g., via directed evolution) to enhance substrate specificity and reduce off-target activity.

Case Study : Similar protocols for 3-(4-hydroxyphenyl)propionic acid in enzymatic ester synthesis can be adapted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.